![molecular formula C14H16S2 B14192886 2-(Phenylethynyl)-2-propyl-1,3-dithiolane CAS No. 920979-39-1](/img/structure/B14192886.png)
2-(Phenylethynyl)-2-propyl-1,3-dithiolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Phenylethynyl)-2-propyl-1,3-dithiolane is an organic compound characterized by the presence of a phenylethynyl group attached to a propyl-1,3-dithiolane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Phenylethynyl)-2-propyl-1,3-dithiolane typically involves the Sonogashira coupling reaction. This reaction is performed by reacting a halogenated precursor with phenylacetylene in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere . The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) .
Industrial Production Methods
Industrial production of this compound may involve scaling up the Sonogashira coupling reaction. This process requires optimization of reaction parameters to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and reproducibility .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Phenylethynyl)-2-propyl-1,3-dithiolane undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the phenylethynyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol as solvent.
Substitution: Nucleophiles like amines, thiols, and halides, often in the presence of a base such as potassium carbonate.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, alkanes.
Substitution: Amino derivatives, thiol derivatives, halogenated compounds.
Wissenschaftliche Forschungsanwendungen
2-(Phenylethynyl)-2-propyl-1,3-dithiolane has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Wirkmechanismus
The mechanism of action of 2-(Phenylethynyl)-2-propyl-1,3-dithiolane involves its interaction with molecular targets through its phenylethynyl and dithiolane moieties. These interactions can lead to the modulation of biological pathways, such as enzyme inhibition or receptor binding . The compound’s unique structure allows it to engage in π-π stacking interactions and hydrogen bonding, contributing to its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Phenylethynyl)-1,10-phenanthroline: Known for its luminescent properties and applications in coordination chemistry.
2,5-Bis(phenylethynyl)thiophene: Used in the development of luminescent materials and organic electronics.
2-Phenethylamines: Widely studied for their biological activities and medicinal applications.
Uniqueness
2-(Phenylethynyl)-2-propyl-1,3-dithiolane stands out due to its unique combination of a phenylethynyl group and a dithiolane ring. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .
Eigenschaften
CAS-Nummer |
920979-39-1 |
---|---|
Molekularformel |
C14H16S2 |
Molekulargewicht |
248.4 g/mol |
IUPAC-Name |
2-(2-phenylethynyl)-2-propyl-1,3-dithiolane |
InChI |
InChI=1S/C14H16S2/c1-2-9-14(15-11-12-16-14)10-8-13-6-4-3-5-7-13/h3-7H,2,9,11-12H2,1H3 |
InChI-Schlüssel |
XCVOVAPOOFSKLF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1(SCCS1)C#CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.